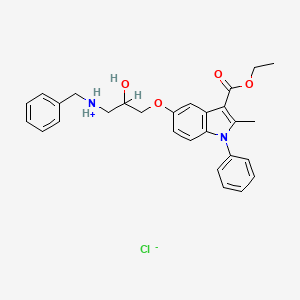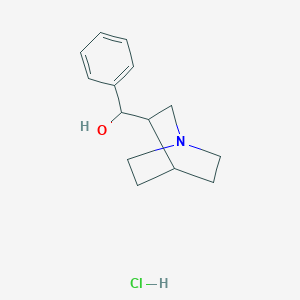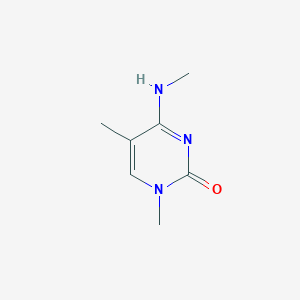
3-Piperidin-1-ium-1-ylpropyl 4-aminobenzoate chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Piperidin-1-ium-1-ylpropyl 4-aminobenzoate chloride is a heterocyclic organic compound with the molecular formula C15H23ClN2O2 and a molecular weight of 298.808 g/mol . It is also known by other names such as gamma-Piperidinopropyl-p-aminobenzoate hydrochloride and p-Aminobenzoic acid 3-piperidinopropyl ester hydrochloride . This compound is primarily used in experimental and research settings.
Preparation Methods
The synthesis of 3-Piperidin-1-ium-1-ylpropyl 4-aminobenzoate chloride involves several steps. One common method includes the esterification of p-aminobenzoic acid with 3-piperidinopropanol in the presence of a suitable catalyst . The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid. After the reaction is complete, the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
3-Piperidin-1-ium-1-ylpropyl 4-aminobenzoate chloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-Piperidin-1-ium-1-ylpropyl 4-aminobenzoate chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Piperidin-1-ium-1-ylpropyl 4-aminobenzoate chloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . For example, it may inhibit the activity of acetylcholine esterase, cyclooxygenase, or other enzymes involved in inflammatory and pain pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Piperidin-1-ium-1-ylpropyl 4-aminobenzoate chloride can be compared with other similar compounds such as:
Benzocaine: A local anesthetic with a similar 4-aminobenzoate structure.
Procaine: Another local anesthetic with a similar structure but different pharmacological properties.
Tetracaine: A more potent local anesthetic with a longer duration of action.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various research and industrial applications .
Properties
CAS No. |
69766-15-0 |
|---|---|
Molecular Formula |
C15H23ClN2O2 |
Molecular Weight |
298.81 g/mol |
IUPAC Name |
3-piperidin-1-ylpropyl 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c16-14-7-5-13(6-8-14)15(18)19-12-4-11-17-9-2-1-3-10-17;/h5-8H,1-4,9-12,16H2;1H |
InChI Key |
RCYZVVWRIZSELL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCOC(=O)C2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid](/img/structure/B13760703.png)












